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Efficacy & Safety Comparison of ALK Inhibitors

ALK Inhibitor
(Generation)

Reported PFS
(vs. Comparator)

Key CNS
Efficacy
Data

Grade ≥3 Adverse
Events (vs.
Comparator)

Common Treatment
Sequences &
Associated PFS

| Lorlatinib (3rd) | HR 0.51 vs. Brigatinib [1] HR 0.54 vs. Alectinib [1] ~60% PFS rate at 5 years [2] |

Superior TTP-CNS vs. Brigatinib (HR 0.19) [1] | Higher rate vs. Alectinib (RR 1.48) [1] | Post-2nd gen TKI

(Real-world): mPFS ~15.1 months [2] | | Alectinib (2nd) | HR 0.38 vs. Crizotinib [3] Real-world mTTD:

57.8 months [4] | High intracranial activity [3] | Lower rate vs. Crizotinib [3] | First-line (Real-world): mPFS

longer than Brigatinib (HR 1.53) [5] | | Brigatinib (2nd) | HR 0.43-0.49 vs. Crizotinib [3] Real-world

mTTD: 39.6 months [4] | High intracranial activity [3] | Similar safety profile to Lorlatinib [1] | First-line

(Real-world): mPFS shorter than Alectinib (HR 1.53) [5] |

Cross-Resistance & Sequencing Logic

Cross-resistance patterns are not symmetrical and depend heavily on the specific ALK resistance mutations

that develop during prior treatment.

Mechanism of Cross-Resistance: The primary challenge in sequential therapy is the emergence of
compound mutations (two or more mutations on the same ALK allele). Laboratory studies indicate

Smolecule
Reliability Assessment & Statistical Comparison

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 1 / 4 Tech Support

https://www.smolecule.com/products/s548568?utm_src=pdf-body
https://www.smolecule.com/products/s548568?utm_src=pdf-interest
https://pubmed.ncbi.nlm.nih.gov/39232917/
https://www.smolecule.com/products/s548568?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/39232917/
https://tlcr.amegroups.org/article/view/102887/html
https://pubmed.ncbi.nlm.nih.gov/39232917/
https://www.smolecule.com/products/s548568?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/39232917/
https://tlcr.amegroups.org/article/view/102887/html
https://www.smolecule.com/products/s548568?utm_src=pdf-body
https://www.mdpi.com/1422-0067/24/3/2242
https://pmc.ncbi.nlm.nih.gov/articles/PMC11806492/
https://www.mdpi.com/1422-0067/24/3/2242
https://www.mdpi.com/1422-0067/24/3/2242
https://www.cancertherapyadvisor.com/cch/alk-positive-non-small-cell-lung-cancer-asco-2025-lorlatinib-alectinib-brigatinib/
https://www.mdpi.com/1422-0067/24/3/2242
https://pmc.ncbi.nlm.nih.gov/articles/PMC11806492/
https://www.mdpi.com/1422-0067/24/3/2242
https://pubmed.ncbi.nlm.nih.gov/39232917/
https://www.smolecule.com/products/s548568?utm_src=pdf-body
https://www.cancertherapyadvisor.com/cch/alk-positive-non-small-cell-lung-cancer-asco-2025-lorlatinib-alectinib-brigatinib/
https://www.smolecule.com/products/s548568?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


that these complex mutations are often selected by the stepwise use of second- and third-generation

TKIs and can confer high-level resistance to lorlatinib [2].
Sequencing Implications: This mechanistic insight is supported by real-world outcomes data. A

study found that the median progression-free survival (PFS) for lorlatinib dropped to approximately
15.1 months in patients who had progressed on a single prior second-generation TKI, highlighting its

diminished efficacy in later lines [2]. Consequently, there is a growing rationale for using the most
potent drug upfront to maximize initial tumor control and avoid these complex resistance patterns [2].

The diagram below illustrates the two main treatment strategies and their associated risks.

ALK-positive NSCLC Diagnosis

First-line: Lorlatinib First-line: Alectinib/Brigatinib

Outcome: Highest initial
PFS & CNS control

Outcome: Durable response
with known toxicity profile

Risk: Unique toxicity profile
(e.g., hyperlipidemia)

Risk: May select for
compound mutations

limiting later-line options

Click to download full resolution via product page

Experimental & Methodological Insights

For researchers, the experimental approaches behind this data are critical.

Comparative Efficacy Data Source (MAIC): The head-to-head comparisons between lorlatinib and
second-generation TKIs come from a Matching-Adjusted Indirect Comparison (MAIC) [1]. This
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statistical methodology uses pooled individual patient data from separate phase III trials (CROWN for

lorlatinib, ALEX/ALESIA for alectinib, ALTA-1L for brigatinib) to simulate a comparative analysis in the
absence of direct head-to-head trials.

In Silico Evaluation of Mutations: Computational studies evaluate lorlatinib's potential against novel
ALK mutations. Key methodology includes:

Mutation Identification: Sourcing somatic mutations from TCGA, filtered by predictive
algorithms (SIFT, PolyPhen-2) for deleteriousness within the tyrosine kinase domain [6].

Molecular Docking: Using tools like AutoDock Vina to simulate binding between lorlatinib and
mutated ALK protein structures (prepared from AlphaFold models), with binding affinity

(kcal/mol) as the key output [6].
Interaction Profiling: Tools like PLIP analyze interaction profiles (hydrophobic, hydrogen

bonds, halogen bonds) to understand the structural basis of binding [6].

Key Takeaways for Research & Development

First-line Efficacy: Lorlatinib demonstrates superior progression-free survival compared to alectinib
and brigatinib, supported by both indirect comparisons and long-term follow-up [1] [2].
Sequencing Challenge: Real-world evidence suggests a significant proportion of patients do not

receive a second-line TKI after discontinuing first-line alectinib or brigatinib, supporting the rationale
for upfront use of the most effective agent [2].

Resistance Complexity: Resistance to later-line lorlatinib is complex; after first-line use, off-target
resistance predominates, while post-second-generation TKI use often involves on-target compound

mutations [2].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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